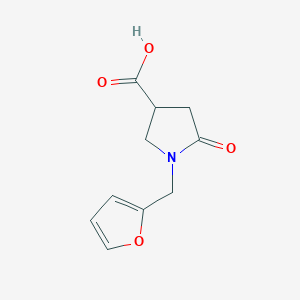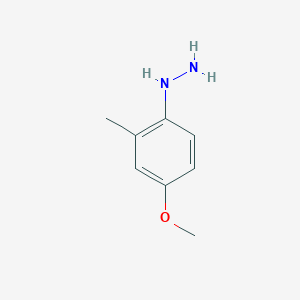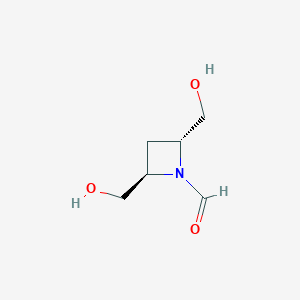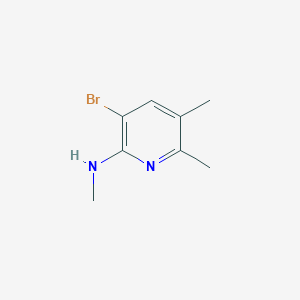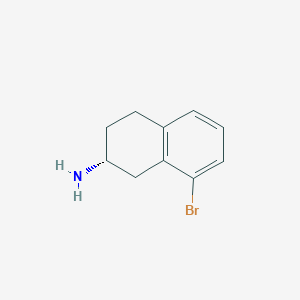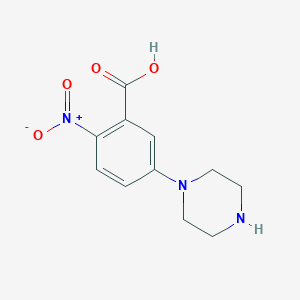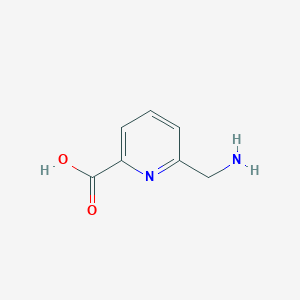![molecular formula C20H10 B062263 Dicyclopenta[CD,FG]pyrene CAS No. 173678-72-3](/img/structure/B62263.png)
Dicyclopenta[CD,FG]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopenta[CD,FG]pyrene (DCP) is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention due to its potential carcinogenicity and mutagenicity. It is a complex compound that is difficult to synthesize and purify, but its unique structure and properties make it a valuable tool for scientific research.
Mechanism of Action
Dicyclopenta[CD,FG]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and other cellular components, leading to mutations and cell death. It also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in cells and animals, including DNA damage, oxidative stress, inflammation, and cell death. It has also been shown to affect gene expression and protein synthesis, leading to changes in cell function and behavior.
Advantages and Limitations for Lab Experiments
Dicyclopenta[CD,FG]pyrene is a valuable tool for scientific research due to its unique structure and properties, which allow it to mimic the effects of other PAHs in the body. However, its complex structure and low solubility can make it difficult to work with, and its potential carcinogenicity and mutagenicity require careful handling and disposal.
Future Directions
There are several areas of future research that could benefit from the use of Dicyclopenta[CD,FG]pyrene, including:
- Studying the role of this compound in the development of specific types of cancer
- Developing new methods for synthesizing and purifying this compound
- Investigating the mechanisms of this compound-induced DNA damage and mutagenesis
- Testing the effectiveness of this compound as a potential therapeutic agent for cancer
- Exploring the use of this compound as a biomarker for PAH exposure in humans and animals.
In conclusion, this compound is a complex and valuable compound for scientific research, with potential applications in the study of cancer, DNA damage, and oxidative stress. While its use requires careful handling and disposal, its unique properties make it a valuable tool for advancing our understanding of these important biological processes.
Synthesis Methods
Dicyclopenta[CD,FG]pyrene can be synthesized through several methods, including high-temperature pyrolysis, photochemical reactions, and chemical synthesis. The most common method involves the thermal decomposition of cyclopenta[cd]pyrene in the presence of a catalyst. The resulting compound is then purified using column chromatography.
Scientific Research Applications
Dicyclopenta[CD,FG]pyrene has been extensively used in scientific research as a model compound for studying the mechanisms of PAH carcinogenesis and mutagenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation, which are all key factors in the development of cancer.
properties
CAS RN |
173678-72-3 |
|---|---|
Molecular Formula |
C20H10 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
hexacyclo[11.7.0.02,10.03,7.04,19.016,20]icosa-1(13),2(10),3(7),4(19),5,8,11,14,16(20),17-decaene |
InChI |
InChI=1S/C20H10/c1-3-13-5-6-14-4-2-12-8-10-16-15-9-7-11(1)17(15)19(13)20(14)18(12)16/h1-10H |
InChI Key |
QXSDCABVNSUOIG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6 |
Canonical SMILES |
C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6 |
synonyms |
DICYCLOPENTA[CD,FG]PYRENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



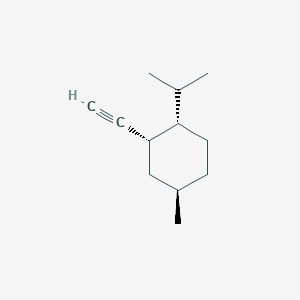
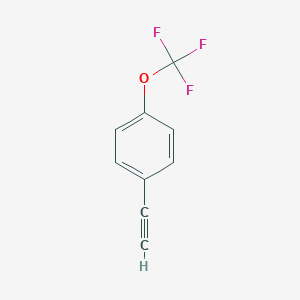
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)
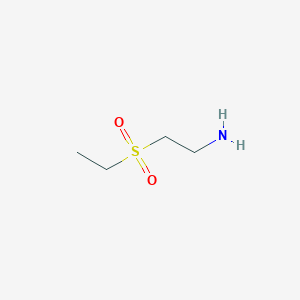
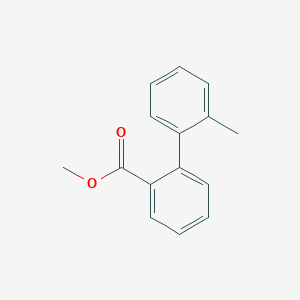
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
